![molecular formula C16H19ClO2 B13883187 4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is an organic compound with a complex structure that includes a chlorophenyl group, a methoxymethyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chlorophenyl and methoxymethyl groups. The final step involves the formation of the carbaldehyde group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carboxylic acid.
Reduction: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-5-methylcyclohexene-1-carbaldehyde: Lacks the methoxymethyl group.
2-(4-methoxyphenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a methoxy group instead of a chloro group on the phenyl ring.
2-(4-chlorophenyl)-5-(hydroxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methoxymethyl groups distinguishes it from other similar compounds and may result in unique interactions with molecular targets.
Biological Activity
4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on available research findings, including metabolic pathways, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a biphenyl moiety with a chloro and methoxymethyl substituent. Its chemical formula is C17H20ClO, and it possesses characteristics typical of aldehydes and substituted biphenyls, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer activity
- Anti-inflammatory effects
Anticancer Activity
A study examining benzoylpiperidine derivatives found that similar compounds could inhibit cancer cell proliferation. For instance, some derivatives showed IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . While specific data on the tested compound is limited, its structural analogs suggest potential anticancer properties.
Antimicrobial Properties
Compounds with biphenyl structures have been investigated for antimicrobial activity. A review highlighted that certain biphenyl derivatives demonstrated significant antibacterial effects against various pathogens . Although direct studies on this compound are scarce, its structural similarities indicate potential efficacy in this area.
Metabolic Pathways
Understanding the metabolic pathways of similar compounds can provide insights into the biological activity of this compound. The metabolic processes typically involve:
- Cytochrome P450 enzymes : These enzymes play a crucial role in the biotransformation of organic compounds. For instance, N-dealkylation and hydroxylation are common reactions for biphenyl derivatives .
- Phase II metabolism : Conjugation reactions may occur post-phase I metabolism to enhance solubility and excretion.
Case Studies
Several case studies have examined the biological effects of structurally related compounds:
- Anticancer Studies : Research on benzoylpiperidine derivatives indicated significant antiproliferative activity in ovarian cancer cells overexpressing specific enzymes. These studies emphasize the need for further investigation into the modified structures of biphenyl derivatives .
- Antimicrobial Efficacy : A comparative analysis of various biphenyl compounds demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications in the structure can enhance or reduce such activities .
Properties
Molecular Formula |
C16H19ClO2 |
---|---|
Molecular Weight |
278.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C16H19ClO2/c1-16(11-19-2)8-7-15(13(9-16)10-18)12-3-5-14(17)6-4-12/h3-6,10H,7-9,11H2,1-2H3 |
InChI Key |
HSUJUWAPEWUPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)COC |
Origin of Product |
United States |
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